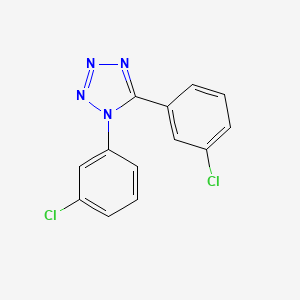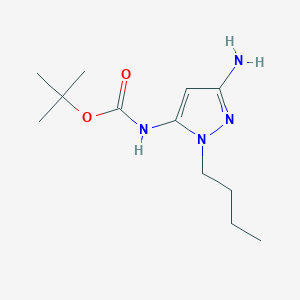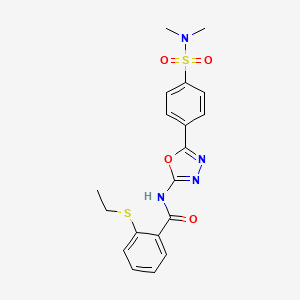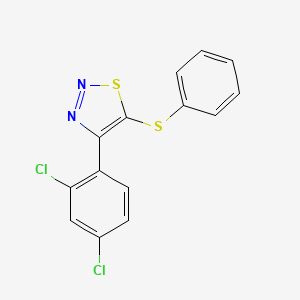
(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1955505-93-7 . It has a molecular weight of 201.7 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride” is1S/C9H15N3.ClH/c1-12-9(5-10)8(6-11-12)7-3-2-4-7;/h6-7H,2-5,10H2,1H3;1H . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
“(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride” is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Medicinal Chemistry
Pyrazole derivatives: , such as (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride, are valuable in medicinal chemistry due to their wide range of pharmacological activities . They are often used as scaffolds for synthesizing bioactive molecules, including potential therapeutic agents. This compound could be utilized in the development of new drugs with improved efficacy and reduced side effects.
Drug Discovery
In drug discovery, this compound’s pyrazole core is particularly significant. Pyrazoles are known for their role in creating compounds with anti-inflammatory, analgesic, and antipyretic properties . Researchers can modify the pyrazole moiety to explore novel treatments for various diseases.
Agrochemistry
The pyrazole ring is a common feature in agrochemicals, such as herbicides and pesticides. (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride could serve as a precursor or an intermediate in synthesizing compounds that target specific pests or weeds, contributing to more efficient crop protection strategies .
Material Science
In material science, this compound can be involved in creating new polymers or coatings with unique properties. Its robust structure could impart strength and durability when incorporated into materials, potentially leading to innovations in construction, manufacturing, and packaging .
Chemical Synthesis
This compound can play a role in chemical synthesis as a building block for more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent for constructing new chemical entities with desired properties .
Analytical Research
In analytical research, (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride can be used as a standard or reference compound. It may help in the development of new analytical methods, such as chromatography, to detect and quantify similar structures in complex mixtures .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
(4-cyclobutyl-2-methylpyrazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-9(5-10)8(6-11-12)7-3-2-4-7;/h6-7H,2-5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBXSFSVXUHEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2917361.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B2917364.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide](/img/structure/B2917365.png)
![1-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2917367.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide](/img/structure/B2917368.png)

![3,4,5,6-tetrachloro-N-[1-(4-methanesulfonylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2917371.png)



![N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2917380.png)